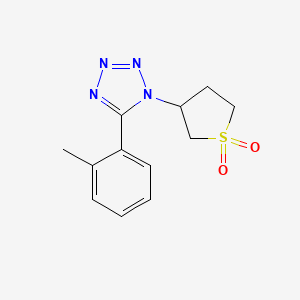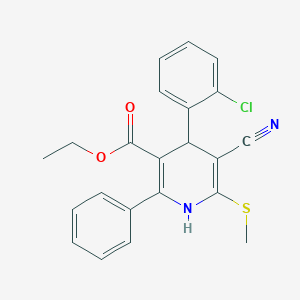
ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate
Descripción general
Descripción
Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C22H19ClN2O2S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate is 410.0855767 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylthio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexation with Metals for Dyeing Fabrics
One study explored the synthesis of disperse dyes derived from thiophene, including derivatives similar to the mentioned compound, and their complexation with metals such as copper, cobalt, and zinc. These complexes were applied to polyester and nylon 6.6 fabrics, showing good dyeing performance with excellent fastness properties. This research illustrates the compound's potential in textile dyeing applications (Abolude, Bello, Nkeonye, & Giwa, 2021).
Catalytic Annulation in Organic Synthesis
Another application is found in organic synthesis, where ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4+2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This process demonstrates the compound's utility in synthesizing complex organic molecules with high yield and regioselectivity (Zhu, Lan, & Kwon, 2003).
Synthesis of Antimicrobial Agents
The compound also serves as a precursor in synthesizing mercapto- and aminopyrimidine derivatives, which exhibit potential antimicrobial activity. This research underscores its significance in developing new antimicrobial agents, contributing to pharmaceutical and medical fields (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Optical Properties and Protonation Studies
Research on chlorophyll derivatives appending a pyridyl group in the C3-substituent, aiming to understand their optical properties and protonation behavior, provides insight into the complex interactions within these molecules. Studies such as these highlight the compound's role in advancing our understanding of molecular interactions and their implications for material science (Yamamoto & Tamiaki, 2015).
Development of New Dyes
The compound's derivatives have been utilized in developing novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, showcasing the versatility of this compound in creating a variety of dyes with different properties and applications in the textile industry (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Propiedades
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-3-27-22(26)19-18(15-11-7-8-12-17(15)23)16(13-24)21(28-2)25-20(19)14-9-5-4-6-10-14/h4-12,18,25H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGHNIUPCRQTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol](/img/structure/B4063104.png)
![N-[5-chloro-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4063110.png)
![3-{[(4-bromo-3-chlorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4063118.png)
![3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063123.png)
![3-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4063130.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4063134.png)
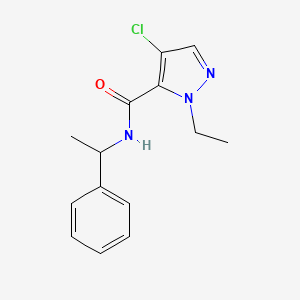
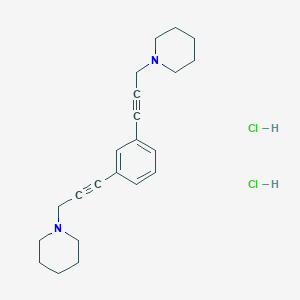
![5-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4063167.png)
![N-{1-[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063175.png)
![N-{4-[5-(2,5-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-6-methyl-2-pyridinamine hydrobromide](/img/structure/B4063200.png)
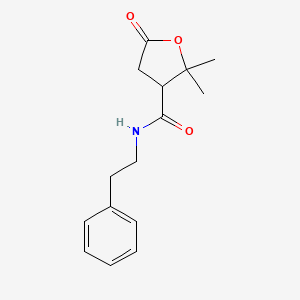
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4063227.png)
